molecular formula C14H13NO2 B14307264 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione CAS No. 113604-66-3

1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Cat. No.: B14307264
CAS No.: 113604-66-3
M. Wt: 227.26 g/mol
InChI Key: UZZHBUGRTLYZMX-UHFFFAOYSA-N
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Description

1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenyl group attached to a tetrahydroindole core. The presence of the indole nucleus makes it an important scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with good efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinonoid derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound can inhibit specific pathways involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole scaffold .

Comparison with Similar Compounds

  • 1-Phenyl-2,3,4,5-tetrahydro-1H-indole-2,4-dione
  • 1-Phenyl-3,5,6,7-tetrahydro-1H-indole-2,4-dione
  • This compound

Comparison: this compound stands out due to its unique tetrahydroindole core, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits higher stability and a broader range of reactivity. Its ability to undergo diverse chemical transformations makes it a versatile compound in synthetic chemistry and drug development .

Properties

CAS No.

113604-66-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-phenyl-3,5,6,7-tetrahydroindole-2,4-dione

InChI

InChI=1S/C14H13NO2/c16-13-8-4-7-12-11(13)9-14(17)15(12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

UZZHBUGRTLYZMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC(=O)N2C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

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